molecular formula C11H8N2O3 B8727423 3-(5-Hydroxypyrimidin-2-yl)benzoic acid

3-(5-Hydroxypyrimidin-2-yl)benzoic acid

Cat. No. B8727423
M. Wt: 216.19 g/mol
InChI Key: HIVJGCCGCYKZSX-UHFFFAOYSA-N
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Patent
US08877751B2

Procedure details

32.7 ml (445 mmol) of thionyl chloride are added to a suspension of 88.0 g (366 mmol) of 3-(5-hydroxypyrimidin-2-yl)benzoic acid in 1.4 l of methanol, and the mixture is heated at 80° C. for 2 hours. 20 ml (276 mmol) of thionyl chloride and, after 2 hours, a further 10 ml (138 mmol) of thionyl chloride are then added. After each addition, the reaction mixture is stirred at 80° C. for 2 hours. The reaction mixture is evaporated to a volume of about 300 ml in vacuo. The precipitate formed is filtered off and dried in vacuo: methyl 3-(5-hydroxypyrimidin-2-yl)benzoate as brownish crystals; m.p. 219-223°; ESI 231 (M+H); HPLC: Rt.=2.58 min (method A).
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[OH:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([OH:17])=[O:16])=[N:10][CH:11]=1.[CH3:21]O>>[OH:5][C:6]1[CH:11]=[N:10][C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([O:17][CH3:21])=[O:16])=[N:8][CH:7]=1

Inputs

Step One
Name
Quantity
32.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
88 g
Type
reactant
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
1.4 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After each addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to a volume of about 300 ml in vacuo
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
=2.58 min (method A)
Duration
2.58 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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